N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a methyl group, and a sulfanyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the core naphthalene structure. The methoxy and methyl groups are introduced through specific substitution reactions, while the sulfanyl group is added via a thiolation reaction. The final step involves the formation of the aceto-hydrazide moiety through a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use as a probe for studying biological pathways involving methoxy and sulfanyl groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE shares similarities with other compounds that contain methoxy, methyl, and sulfanyl groups, such as:
- N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE
- N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for studying the effects of these groups in various chemical and biological contexts.
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H24N2O2S/c1-14-10-16-12-17(25-3)8-9-18(16)19(11-14)22-23-21(24)13-26-20-7-5-4-6-15(20)2/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,24)/b22-19+ |
InChI Key |
HKWVTHLMJXZDSX-ZBJSNUHESA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC=C3C)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC=C3C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.